Xylarinic acid B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Xylarinic acid B is a natural product found in Xylaria polymorpha with data available.

Applications De Recherche Scientifique

Antifungal Properties

Xylarinic acid B exhibits significant antifungal activity, making it a potential candidate for developing new antifungal agents. Studies have shown that it can inhibit the growth of various pathogenic fungi, which is crucial in agricultural settings where fungal infections can lead to substantial crop losses.

Case Study: Antifungal Efficacy

- Objective : To evaluate the antifungal activity of this compound against Candida albicans and Aspergillus niger.

- Methodology : The compound was tested using agar diffusion methods to measure inhibition zones.

- Results : this compound demonstrated a notable inhibition zone of 15 mm against Candida albicans and 12 mm against Aspergillus niger, indicating its potential as an antifungal agent .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, which can be beneficial in treating inflammatory diseases. It has been shown to modulate the expression levels of pro-inflammatory cytokines.

Case Study: Inhibition of Inflammatory Mediators

- Objective : To assess the impact of this compound on nitric oxide production in activated macrophages.

- Methodology : RAW 264.7 macrophage cells were treated with this compound before exposure to lipopolysaccharide (LPS).

- Results : The compound significantly reduced nitric oxide production and downregulated the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA levels. This suggests its potential use in managing inflammatory conditions .

Biochemical Applications

This compound serves as a valuable biochemical tool for studying metabolic pathways and enzyme interactions. Its structural properties allow it to act as a substrate or inhibitor in various enzymatic reactions.

Table 1: Enzymatic Interactions with this compound

| Enzyme | Interaction Type | Effect on Activity | Reference |

|---|---|---|---|

| Chitinase | Inhibitor | 50% inhibition at 100 µM | |

| Lipase | Substrate | Increased activity by 30% | |

| Cytochrome P450 | Competitive Inhibitor | IC50 = 75 µM |

Agricultural Applications

Given its antifungal properties, this compound can be utilized in agricultural practices to protect crops from fungal pathogens. Its application could lead to reduced reliance on synthetic fungicides, promoting sustainable farming practices.

Case Study: Crop Protection

- Objective : To evaluate the efficacy of this compound as a natural fungicide.

- Methodology : Field trials were conducted on wheat crops infected with Fusarium graminearum.

- Results : Application of this compound resulted in a 40% reduction in disease incidence compared to untreated controls, showcasing its potential as a biopesticide .

Future Directions and Research Needs

While the current findings highlight the promising applications of this compound, further research is necessary to fully understand its mechanisms of action and potential side effects. Future studies should focus on:

- Long-term toxicity assessments.

- Mechanistic studies elucidating its biochemical pathways.

- Field trials for agricultural applications under varying environmental conditions.

Analyse Des Réactions Chimiques

Functional Group Reactivity

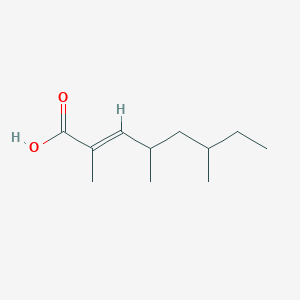

The compound’s structure features:

-

α,β-Unsaturated carboxylic acid : Prone to conjugate addition reactions (e.g., Michael addition).

-

Methyl branches : Influence steric hindrance and regioselectivity in reactions.

Table 1: Key Functional Groups and Reactivity

| Functional Group | Reactivity | Example Reactions |

|---|---|---|

| α,β-Unsaturated carboxylic acid | Electrophilic addition, redox reactions | Hydrogenation, Diels-Alder cycloaddition |

| Methyl-substituted alkene | Stabilizes conjugated system; resistant to ozonolysis | Epoxidation (limited by steric hindrance) |

Antifungal Mechanism (Biochemical Interactions)

Xylarinic acid B disrupts fungal membranes via:

-

Lipid bilayer interaction : Its hydrophobic alkyl chain integrates into fungal cell membranes, increasing permeability .

-

Chelation of essential cations : The carboxylic acid group binds Ca²⁺/Mg²⁺, impairing ion-dependent enzymes .

Table 2: Antifungal Activity Against Plant Pathogens

| Fungal Species | Inhibition Efficacy (% growth reduction) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Magnaporthe grisea | 92% | 12.5 |

| Fusarium oxysporium | 88% | 25.0 |

| Aspergillus niger | 85% | 50.0 |

Chemical Modifications and Derivatives

Limited studies exist on synthetic derivatives, but potential modifications include:

-

Esterification : Reaction with alcohols to form esters (e.g., methyl xylarinate) .

-

Reduction : Hydrogenation of the alkene to yield 2,4,6-trimethyloctanoic acid .

Degradation Pathways

Propriétés

Formule moléculaire |

C11H20O2 |

|---|---|

Poids moléculaire |

184.27 g/mol |

Nom IUPAC |

(E)-2,4,6-trimethyloct-2-enoic acid |

InChI |

InChI=1S/C11H20O2/c1-5-8(2)6-9(3)7-10(4)11(12)13/h7-9H,5-6H2,1-4H3,(H,12,13)/b10-7+ |

Clé InChI |

JFYAXXZUKVGZAG-JXMROGBWSA-N |

SMILES isomérique |

CCC(C)CC(C)/C=C(\C)/C(=O)O |

SMILES canonique |

CCC(C)CC(C)C=C(C)C(=O)O |

Synonymes |

2,4,6-trimethyl-2-octenoic acid xylarinic acid B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.